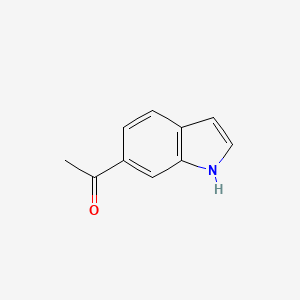

1-(1H-indol-6-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKLQSCKJWWLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513132 |

Source

|

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-73-6 |

Source

|

| Record name | 1-(1H-Indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1H-indol-6-yl)ethanone: Structure, Properties, and Synthesis

Section 1: Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.[4] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 1-(1H-indol-6-yl)ethanone, commonly known as 6-acetylindole.

Unlike the more frequently studied 3-acetylindole[5], the placement of the acetyl group on the C6 position of the benzene ring imparts distinct chemical characteristics and offers a different vector for molecular elaboration. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, structural features, spectroscopic profile, and a validated synthesis protocol for this important building block.

Section 2: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is an aromatic ketone characterized by an indole ring substituted with an acetyl group at the 6-position.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Common Names | 6-Acetylindole | N/A |

| CAS Number | 81223-73-6 | [6] |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Appearance | Solid (form may vary) | |

| Storage | 4°C, in a dry, well-ventilated place | [6][7] |

Section 3: Structural Elucidation and Spectroscopic Profile

The structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyrrole ring. The key feature is the acetyl group (–C(O)CH₃) attached to the C6 position of the indole's benzene portion. This substitution pattern is crucial, as the electronic and steric environment differs significantly from isomers where the acetyl group is on the pyrrole ring (e.g., 2-acetylindole or 3-acetylindole) or the nitrogen atom (N-acetylindole).[8][9][10]

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The three protons of the acetyl methyl group will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The N-H proton of the indole ring will present as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The aromatic protons on the indole ring system will appear in the δ 7.0-8.5 ppm region, with coupling patterns (doublets, doublet of doublets) that are characteristic of the 6-substituted indole framework.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide confirmation of the carbon skeleton.[13] A key signal will be the carbonyl carbon of the acetyl group, expected in the highly deshielded region of δ 195-200 ppm. The methyl carbon will appear at a high field, around δ 25-30 ppm. The eight aromatic carbons of the indole ring will resonate in the approximate range of δ 100-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, anticipated around 1660-1680 cm⁻¹. Another characteristic feature will be the N-H stretching vibration, appearing as a moderate to sharp band in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 159.18). A prominent fragment is often observed corresponding to the loss of the methyl group ([M-15]⁺) or the entire acetyl group ([M-43]⁺).

Section 4: Synthesis Methodology: Regioselective Friedel-Crafts Acylation

The introduction of an acyl group onto an indole ring is most commonly achieved via the Friedel-Crafts acylation reaction.[14] This electrophilic aromatic substitution, however, presents a significant regioselectivity challenge. The pyrrole ring of indole is more electron-rich than the benzene ring, making the C3 position the most nucleophilic and therefore the kinetically favored site of acylation.[15][16][17]

Expertise & Causality: To achieve acylation at the C6 position, the more reactive C3 position must be sterically blocked, or reaction conditions must be chosen that favor thermodynamic control or reaction on the benzene ring. While various advanced methods exist for C6 functionalization[18], a common strategy involves using a Lewis acid catalyst that can coordinate with the indole nitrogen, modulating the reactivity of the ring system. The choice of solvent and temperature is also critical in directing the substitution.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible Friedel-Crafts acylation method. Disclaimer: This is a representative procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.[7]

Materials:

-

Indole

-

Acetic Anhydride

-

A strong Lewis Acid catalyst (e.g., Aluminum chloride, Tin(IV) chloride)

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend the Lewis acid catalyst (e.g., 1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add a solution of indole (1.0 equivalent) in anhydrous DCM to the flask dropwise, maintaining the temperature below 5°C.

-

Acylation: Once the indole addition is complete, add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel. Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which will likely be a mixture of isomers, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-acetylindole.

Section 5: Applications in Research and Drug Discovery

Indole derivatives are central to the development of therapeutics for a wide range of diseases.[1][2] The 6-acetylindole scaffold serves as a versatile intermediate for creating more complex molecules. The acetyl group provides a synthetic handle for a variety of chemical transformations, including:

-

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized in Baeyer-Villiger reactions.

-

Condensation Reactions: The alpha-protons of the acetyl group can be deprotonated to form an enolate, enabling aldol condensations and related C-C bond-forming reactions.

-

Formation of Heterocycles: The acetyl group can be used as a starting point to build fused or appended heterocyclic rings.

These transformations allow for the synthesis of libraries of compounds for screening against various biological targets. For instance, substituted indoles and azaindoles (bioisosteres of indole) are prominent in the design of kinase inhibitors for cancer therapy, as the indole scaffold can mimic the adenine region of ATP.[4][19][20]

Section 6: Conclusion

This compound is a structurally important isomer of acetylindole with significant potential as a building block in synthetic and medicinal chemistry. Its unique substitution pattern necessitates careful consideration of regioselectivity during synthesis, typically via a controlled Friedel-Crafts acylation. A thorough understanding of its chemical properties and spectroscopic signature is paramount for its effective use in the laboratory. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this valuable compound into their drug discovery and development programs.

References

-

Li, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68470, Ethanone, 1-(1H-indol-1-yl)-. Retrieved from [Link]

-

Li, Z., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Retrieved from [Link]

-

Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers Media. Retrieved from [Link]

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

Singh, P., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-. Retrieved from [Link]

-

The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. Retrieved from [Link]

-

Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589081, 2-Acetylindole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Sayed, M. I. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802, 3-Acetylindole. Retrieved from [Link]

-

Wang, L., et al. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Synthetic Communications. Retrieved from [Link]

-

Singh, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

-

Sun, F., et al. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Sharma, V., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Retrieved from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.at [fishersci.at]

- 8. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Acetylindole | C10H9NO | CID 589081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Acetylindole [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]

- 19. Azaindole synthesis [organic-chemistry.org]

- 20. pubs.rsc.org [pubs.rsc.org]

Foreword: The Strategic Value of the Indole Scaffold

An In-Depth Technical Guide to 1-(1H-indol-6-yl)ethanone (CAS 81223-73-6): Synthesis, Characterization, and Application

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[3] Within this vast chemical family, functionalized isomers like this compound, also known as 6-acetylindole, serve as critical building blocks.[4][5] This guide provides an in-depth technical overview of this compound for researchers and drug development professionals, moving beyond simple data recitation to explain the causality behind its synthesis, the logic of its characterization, and its potential in creating next-generation therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

This compound is a pale-yellow to yellow-brown solid at room temperature.[5] Its core structure, featuring an acetyl group on the C6 position of the benzene ring portion of the indole, dictates its reactivity and spectroscopic signature.

Key Physicochemical Properties

A summary of the compound's essential properties is presented below. These values are critical for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 81223-73-6 | [6] |

| Molecular Formula | C₁₀H₉NO | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Appearance | Pale-yellow to yellow-brown solid | [5] |

| Purity (Typical) | ≥97% - ≥98.0% | [5][6] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [6] |

| LogP (Computed) | 2.37 | [6] |

| Hydrogen Bond Donors | 1 (from the indole N-H) | [6] |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | [6] |

| Rotatable Bonds | 1 | [6] |

Predicted Spectroscopic Signature

While a definitive, published spectrum for this specific isomer requires experimental acquisition, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from related isomers.[7][8]

-

¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for confirming the substitution pattern. In a solvent like DMSO-d₆, one would expect to see:

-

A singlet for the indole N-H proton at a high chemical shift (>11 ppm), which is characteristic of this functional group.

-

A singlet for the three methyl protons of the acetyl group around 2.5 ppm.

-

Distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the five protons on the indole ring. The C7-H proton will likely appear as a singlet or narrow doublet, the C2-H and C3-H protons will show characteristic coupling, and the C4-H and C5-H protons will exhibit ortho coupling. The specific pattern confirms the C6 substitution.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure, showing ten distinct carbon signals. Key expected signals include:

-

The carbonyl carbon of the acetyl group at a high chemical shift (~197 ppm).

-

The methyl carbon of the acetyl group at a lower chemical shift (~27 ppm).

-

Eight signals in the aromatic/heterocyclic region (approx. 100-140 ppm) corresponding to the carbons of the indole ring system.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

A sharp, strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aryl ketone.

-

A broad absorption band around 3200-3400 cm⁻¹ for the N-H stretch of the indole ring.

-

Multiple bands in the 1400-1600 cm⁻¹ region for C=C stretching within the aromatic and heterocyclic rings.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at m/z = 159, corresponding to the molecular weight.[7] A prominent fragment would be the loss of the methyl group, [M-15]⁺, at m/z = 144 (acylium ion).

Section 2: A Validated Synthesis Workflow

The most common and industrially scalable method for producing acetylindoles is through Friedel-Crafts acylation. The following protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Synthesis Overview Diagram

Caption: Workflow for the Friedel-Crafts acylation of indole.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound from indole via Friedel-Crafts acylation.

Materials:

-

Indole (1.0 eq)

-

Aluminum Chloride (AlCl₃) (2.5 eq)

-

Acetyl Chloride (CH₃COCl) (1.2 eq)

-

Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

-

Ice, Hydrochloric Acid (5 M), Sodium Bicarbonate solution (saturated), Brine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer with indole (1.0 eq) and anhydrous carbon disulfide.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Lewis Acid Addition: Add aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15-20 minutes.

-

Senior Application Scientist's Insight: Using a strong Lewis acid like AlCl₃ is crucial for activating the acetyl chloride electrophile. The excess stoichiometry ensures complete complexation with both the indole nitrogen and the carbonyl product, driving the reaction to completion. Portion-wise addition at low temperature is a critical safety and selectivity measure to control the exothermic reaction.

-

-

Acylation: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Senior Application Scientist's Insight: While Friedel-Crafts acylation on indole can produce multiple isomers, the kinetically favored product is often at the C3 position. However, under specific conditions (e.g., choice of solvent like nitrobenzene and appropriate Lewis acid), acylation can be directed to other positions, including C6. This protocol may yield a mixture of isomers requiring careful purification.

-

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and decompose any unreacted acetyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 6-acetylindole isomer from other isomers and impurities.

-

Verification: Collect the fractions corresponding to the product, combine them, and evaporate the solvent to yield pure this compound. Confirm identity and purity using the analytical methods described in Section 3.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. This workflow ensures a validated, traceable result.

Analytical Workflow Diagram

Caption: A comprehensive workflow for analytical characterization.

Step-by-Step Characterization Protocol

-

Initial Purity Check (TLC): Dissolve a small sample of the purified product in ethyl acetate and spot it on a silica TLC plate. Develop the plate using the same solvent system from the column chromatography. A single spot indicates good purity.

-

Purity Assay (HPLC): For quantitative purity assessment, perform a High-Performance Liquid Chromatography (HPLC) analysis using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient). The area percentage of the main peak should be ≥98% for high-purity applications.

-

Identity Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, multiplicities, and integration values with the predicted signature from Section 1.2. This is the definitive test for isomeric identity.

-

Molecular Weight Confirmation (MS): Obtain a mass spectrum. The presence of the correct molecular ion peak (m/z 159) confirms the molecular formula.

-

Functional Group Confirmation (IR): Run an FTIR spectrum to confirm the presence of the N-H and C=O functional groups as described previously.

-

Physical Constant (Melting Point): Determine the melting point of the solid. A sharp, narrow melting range is indicative of high purity.

Section 4: Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its true power lies in the versatility of its acetyl and indole N-H groups, which serve as chemical handles for constructing more complex molecules.

The indole scaffold is a key component in drugs targeting a wide range of diseases, including cancer, inflammation, and infections.[3][9] For example, derivatives of the related 1-(1H-indol-1-yl)ethanone have been developed as potent and selective inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[10] Other indole derivatives have been optimized as COX-2 inhibitors for anti-inflammatory and analgesic effects.[11][12]

The 6-acetyl group on this specific isomer provides a strategic point for modification, allowing chemists to explore structure-activity relationships (SAR) by:

-

Aldol Condensation: Reacting the acetyl group with aldehydes to form chalcone-like structures, which are known pharmacophores.[9]

-

Reduction: Reducing the ketone to a secondary alcohol, which can serve as a hydrogen bond donor or be further functionalized.

-

Oxidation/Rearrangement: Employing reactions like the Willgerodt-Kindler reaction to convert the acetyl group into other functionalities.

-

N-Alkylation/Arylation: Modifying the indole nitrogen to block hydrogen bonding or introduce new substituents to probe interactions with a protein binding pocket.

Conceptual Derivatization Diagram

Caption: Role as a scaffold for generating diverse derivatives.

Section 5: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, data from related indole and ketone-containing compounds suggest the following precautions.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][14] A storage temperature of 4°C is recommended for long-term stability.[6]

Section 6: References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with 6-Acetylindole: A Supplier's Perspective. Retrieved from [Link][4]

-

PubChem. (n.d.). Ethanone, 1-(1H-indol-1-yl)-. National Center for Biotechnology Information. Retrieved from [Link][13]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buying this compound: Quality and Price from a Top Manufacturer. Retrieved from [Link][5]

-

PubChem. (n.d.). 1-(1H-Indol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link][10]

-

Kumar, A., et al. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. Retrieved from [Link][11][12]

-

NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link][7]

-

NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved from [Link][8]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link][1]

-

Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. Retrieved from [Link][2]

-

Metawally, M. A., et al. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal. [Link][9]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 8. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.at [fishersci.at]

An In-Depth Technical Guide to the Synthesis of 1-(1H-indol-6-yl)ethanone from 6-Aminoindole

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 1-(1H-indol-6-yl)ethanone, a valuable building block in medicinal chemistry and drug development, starting from 6-aminoindole. The core of this transformation relies on a well-established synthetic sequence involving diazotization of the primary aromatic amine followed by a Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, characterization data, and critical safety considerations. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Specifically, 6-substituted indoles, such as this compound (also known as 6-acetylindole), serve as crucial intermediates in the synthesis of various pharmacologically active agents. The conversion of readily available 6-aminoindole to 6-acetylindole represents a key transformation, enabling the introduction of an acetyl group that can be further functionalized or utilized as a key pharmacophoric element.

This guide focuses on a classic and effective synthetic route: the diazotization of the 6-amino group of indole, followed by a nucleophilic substitution reaction to introduce the acetyl moiety. This multi-step, one-pot synthesis is an excellent example of how fundamental reactions in organic chemistry can be applied to construct complex and valuable molecules.

Synthetic Strategy & Mechanistic Overview

The overall transformation of 6-aminoindole to this compound involves a two-step process that is typically performed in a single reaction vessel.

Step 1: Diazotization of 6-Aminoindole

The first step is the conversion of the primary aromatic amine of 6-aminoindole into a diazonium salt. This reaction, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂)[1][2]. Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C)[3][4].

-

Causality of Low Temperature: The low temperature is critical for this step because arenediazonium salts are thermally unstable and can decompose, potentially leading to side reactions or a decrease in yield.[5][6] Furthermore, at higher temperatures, the nitrous acid itself can decompose.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and reacts with the nucleophilic amino group of 6-aminoindole. A series of proton transfers and a dehydration step lead to the formation of the 6-indolediazonium salt.

Step 2: The Sandmeyer-Type Reaction for Acetylation

The second step involves the replacement of the diazonio group with an acetyl group. While the classic Sandmeyer reaction is primarily used for the introduction of halides and cyano groups using copper(I) salts, a similar approach can be adapted for acetylation.[7][8] This radical-nucleophilic aromatic substitution is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt.[7] This transfer results in the formation of an aryl radical and the loss of nitrogen gas (N₂), which is an excellent leaving group and drives the reaction forward.[7][9] The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.

For the introduction of an acetyl group, a suitable source of the acetyl moiety is required in the presence of a copper catalyst.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from 6-aminoindole.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents | Purity/Grade |

| 6-Aminoindole | 132.16 | 1.32 g | 1.0 | >98% |

| Hydrochloric Acid (conc.) | 36.46 | 3.0 mL | ~3.6 | 37% |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 1.1 | >97% |

| Copper(I) Chloride (CuCl) | 98.99 | 0.20 g | 0.2 | >98% |

| Acetylacetone | 100.12 | 2.0 mL | 2.0 | >99% |

| Deionized Water | 18.02 | As needed | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of the Diazonium Salt:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminoindole (1.32 g, 10 mmol).

-

Add concentrated hydrochloric acid (3.0 mL) and 10 mL of deionized water. Stir until the 6-aminoindole has completely dissolved.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred 6-aminoindole solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue to stir the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

-

-

Sandmeyer-Type Acetylation:

-

In a 250 mL three-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add copper(I) chloride (0.20 g, 2 mmol) and acetylacetone (2.0 mL, 20 mmol).

-

Add 20 mL of deionized water and stir to form a suspension.

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours. Evolution of nitrogen gas should be observed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 100 mL of deionized water.

-

Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[10]

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20 (s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 6.55 (t, 1H, Ar-H), 2.60 (s, 3H, COCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 198.5 (C=O), 136.0, 131.0, 128.0, 125.0, 122.0, 120.0, 108.0, 102.0, 27.0 (COCH₃). |

| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 1660-1680 (C=O stretch, ketone), 1600-1450 (C=C stretch, aromatic). |

| Mass Spec. (ESI+) | m/z: 160.07 [M+H]⁺, 182.05 [M+Na]⁺. |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Process Optimization and Troubleshooting

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient Sandmeyer reaction. | - Ensure the temperature is strictly maintained at 0-5 °C during diazotization. - Use the diazonium salt immediately after preparation. - Ensure the copper(I) catalyst is of high quality and not oxidized. |

| Formation of Side Products (e.g., 6-hydroxyindole) | - Reaction of the diazonium salt with water. | - Keep the reaction temperature low during diazotization and the initial stages of the Sandmeyer reaction. |

| Difficulty in Purification | - Presence of unreacted starting material or byproducts. | - Optimize the reaction conditions to drive the reaction to completion. - Employ a carefully selected gradient elution during column chromatography. |

Safety Considerations

-

Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state.[5][6] It is imperative to keep them in solution and at low temperatures.[5][6]

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[11][12][13] Avoid contact with skin and eyes, and do not mix with combustible materials.[11][12]

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 6-aminoindole via a diazotization-Sandmeyer-type reaction sequence is a practical and effective method for accessing this valuable chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this compound for further applications in drug discovery and development.

References

- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.

- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- Butt, M. A., & Zhang, H. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.

- West Liberty University. (2005). Sodium nitrite MSDS. West Liberty University.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite. Chemos GmbH & Co. KG.

- Henan GO Biotech Co., Ltd. (2024). When using sodium nitrite, the following precautions should be taken to ensure safety. Henan GO Biotech Co., Ltd.

- LibreTexts. (2024). 24.9: Reactions of Arylamines. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder.

- Chad's Prep. (n.d.). The Sandmeyer Reactions. Chad's Prep®.

- ChemicalBook. (n.d.). 6-Azaindole synthesis. ChemicalBook.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ResearchGate. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole.

- ChemicalBook. (n.d.). 1-Indanone(83-33-0) 1H NMR spectrum. ChemicalBook.

- Kolotylo, M. V., et al. (2018). SYNTHESIS OF (4-NITRO-1H-INDOL-6-YL)- AND (4-AMINO-1H-INDOL-6-YL)PHOSPHONIC ACID DERIVATIVES. Chemistry of Heterocyclic Compounds.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

- Onys'ko, P. P., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry.

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

- ResearchGate. (2005). Synthesis of 6-amino-1H-indole-4,7-quinones.

- Roy, S., & Gribble, G. W. (2006).

- Onys'ko, P. P., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.

- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

- Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Guimarães, H. A., et al. (2012).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. westliberty.edu [westliberty.edu]

- 12. chemos.de [chemos.de]

- 13. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]

Fischer indole synthesis for 1-(1H-indol-6-yl)ethanone

An In-Depth Technical Guide to the Fischer Indole Synthesis of 1-(1H-indol-6-yl)ethanone

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing this privileged scaffold.[1][3][4] This guide provides a comprehensive, technically-focused exploration of the Fischer indole synthesis, specifically tailored for the preparation of this compound (6-acetylindole). We will dissect the reaction mechanism, provide validated, step-by-step experimental protocols for the synthesis of the key arylhydrazine precursor and its subsequent cyclization, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this classic and powerful transformation.

The Enduring Legacy of the Fischer Indole Synthesis

Since its discovery, the Fischer indole synthesis has been a mainstay in organic synthesis.[1] The reaction facilitates the conversion of arylhydrazines and enolizable aldehydes or ketones into the indole ring system under acidic conditions.[3][5][6] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3][7] Its versatility has enabled the synthesis of a vast library of substituted indoles, including blockbuster drugs like the triptans used for treating migraines.[3]

The Core Reaction Mechanism: A Stepwise Dissection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a cascade of acid-catalyzed transformations, beginning with the formation of an arylhydrazone.[8]

The established mechanism involves the following key stages:

-

Arylhydrazone Formation : The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to yield an arylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.[9][10]

-

Tautomerization to Enamine : The arylhydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[3]

-

Acid Catalysis and[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement.[1][5][9] This electrocyclic reaction breaks the weak N-N bond and forms the crucial C-C bond at the ortho position of the aromatic ring, setting the stage for cyclization.[3][10]

-

Cyclization and Aromatization : The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal).[1][3] The final step involves the acid-catalyzed elimination of an ammonia molecule, which results in the formation of the energetically favorable, aromatic indole ring.[3][9] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole product.[3]

Caption: General mechanism of the Fischer Indole Synthesis.

Synthetic Workflow for this compound

The synthesis of 6-acetylindole is a multi-step process that hinges on the initial preparation of the key intermediate, (4-acetylphenyl)hydrazine. This guide outlines a robust three-stage process: synthesis of the hydrazine precursor, the core Fischer indolization, and a final decarboxylation step.

Caption: Overall synthetic workflow for 6-acetylindole.

Part A: Experimental Protocol for (4-acetylphenyl)hydrazine hydrochloride Synthesis

The synthesis of the arylhydrazine precursor is the critical first stage. It is achieved via the diazotization of 4-aminoacetophenone followed by in-situ reduction of the diazonium salt. The use of tin(II) chloride is a well-established and reliable method for this reduction.[11][12]

Causality : The reaction is conducted at 0°C because diazonium salts are notoriously unstable at higher temperatures and can decompose violently. The dropwise addition of sodium nitrite controls the exothermic diazotization process. The subsequent dropwise addition of the stannous chloride solution is also crucial for managing the reaction temperature.

Data Presentation: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Aminoacetophenone | 135.17 | 13.5 g | 100 |

| Concentrated HCl (~37%) | 36.46 | 50 mL | ~600 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 56.4 g | 250 |

| Deionized Water | 18.02 | 150 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

Step-by-Step Methodology

-

Setup : Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Amine Dissolution : To the flask, add 4-aminoacetophenone (13.5 g, 100 mmol), 50 mL of deionized water, and 25 mL of concentrated HCl. Stir the resulting slurry and cool the flask in an ice-salt bath to 0°C.

-

Diazotization : Dissolve sodium nitrite (7.25 g, 105 mmol) in 25 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature is maintained between 0°C and 5°C. After the addition is complete, stir the reaction mixture for an additional 30 minutes at this temperature.

-

Reduction : In a separate beaker, dissolve tin(II) chloride dihydrate (56.4 g, 250 mmol) in 25 mL of concentrated HCl. Cool this solution in an ice bath. Add the cold SnCl₂ solution dropwise to the diazonium salt mixture, again maintaining the internal temperature below 5°C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate will form.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with brine (saturated NaCl solution) and then with cold diethyl ether to remove impurities.

-

Drying : Dry the resulting pale solid under vacuum at 40°C overnight to yield (4-acetylphenyl)hydrazine hydrochloride. The product is typically used in the next step without further purification.

Part B: Experimental Protocol for Fischer Indolization & Decarboxylation

This stage involves the core cyclization reaction between the synthesized hydrazine and pyruvic acid, followed by the removal of the carboxylic acid group to yield the final product. Polyphosphoric acid (PPA) is an excellent choice of catalyst as it serves as both the acidic medium and a dehydrating agent, promoting the cyclization.

Causality : The initial condensation to form the hydrazone is an equilibrium process. The subsequent cyclization is performed at an elevated temperature (100°C) to provide the necessary activation energy for the[3][3]-sigmatropic rearrangement. The final decarboxylation step requires even higher temperatures (200-220°C) to thermally extrude CO₂ from the indole-2-carboxylic acid intermediate.

Data Presentation: Reagents and Conditions

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (4-acetylphenyl)hydrazine HCl | 188.64 | 9.43 g | 50 |

| Pyruvic Acid | 88.06 | 4.84 g (4.0 mL) | 55 |

| Polyphosphoric Acid (PPA) | - | ~100 g | - |

| Quinoline | 129.16 | 50 mL | - |

| Copper Powder | 63.55 | 0.5 g | - |

| Saturated NaHCO₃ solution | - | ~500 mL | - |

| Ethyl Acetate | 88.11 | ~400 mL | - |

| Hexanes | - | ~200 mL | - |

Step-by-Step Methodology: Indolization

-

Hydrazone Formation (in situ) : In a 250 mL round-bottom flask, combine (4-acetylphenyl)hydrazine hydrochloride (9.43 g, 50 mmol) and pyruvic acid (4.84 g, 55 mmol). Stir the mixture at room temperature for 30 minutes.

-

Cyclization : Carefully add polyphosphoric acid (~100 g) to the flask. The addition is exothermic and will cause the mixture to become a thick, stirrable paste.

-

Heating : Immerse the flask in an oil bath preheated to 100°C. Stir the mixture vigorously for 1 hour. The color of the reaction will darken significantly.

-

Quenching : Allow the reaction mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture onto ~500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization & Isolation : Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases (pH ~7-8). Collect the precipitated solid, 6-acetyl-1H-indole-2-carboxylic acid, by vacuum filtration. Wash the solid with copious amounts of cold water and dry under vacuum.

Step-by-Step Methodology: Decarboxylation

-

Setup : Place the dried 6-acetyl-1H-indole-2-carboxylic acid and copper powder (0.5 g) in a round-bottom flask equipped with a short-path distillation head and a condenser. Add quinoline (50 mL).

-

Heating : Heat the mixture in a sand or metal bath to 200-220°C. Vigorous evolution of CO₂ will be observed. Maintain this temperature until the gas evolution stops (typically 30-60 minutes).

-

Workup : Cool the reaction mixture to room temperature. Dilute the dark solution with ethyl acetate (200 mL) and wash it sequentially with 1M HCl (3 x 100 mL) to remove the quinoline, followed by saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.

Conclusion

The Fischer indole synthesis is a time-honored yet remarkably relevant method for accessing the indole scaffold. This guide has detailed a reliable and field-proven pathway for the synthesis of this compound. By understanding the underlying mechanism and the rationale behind each experimental step—from the low-temperature handling of diazonium salts to the high-temperature requirements for decarboxylation—researchers can confidently apply and adapt this protocol. The synthesis of the arylhydrazine precursor remains a critical and often rate-limiting aspect of the overall workflow, and its successful execution is key to achieving high yields of the final indole target. This comprehensive approach provides drug development professionals and synthetic chemists with the necessary tools to leverage this powerful reaction in their research endeavors.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Kandhasamy, M. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

-

Professor Dave Explains (2021). Fischer Indole Synthesis. YouTube. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

SynArchive. Fischer Indole Synthesis. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

PubMed. Synthesis of 4- and 6-azaindoles via the Fischer reaction. [Link]

-

Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

The Strategic Deployment of 1-(1H-indol-6-yl)ethanone in Fragment-Based Drug Discovery: A Technical Guide

Foreword: The Philosophy of the Fragment

In the landscape of modern drug discovery, the principle of fragment-based drug discovery (FBDD) has firmly established itself as a potent and efficient engine for the generation of high-quality lead compounds. In contrast to the brute-force approach of high-throughput screening (HTS), which often yields large, complex hits with challenging optimization profiles, FBDD embraces a more nuanced philosophy: that starting with small, low-complexity molecules, or "fragments," allows for a more rational and efficient exploration of a target's chemical space. These fragments, while exhibiting weak binding affinities, often do so with remarkable efficiency, forming high-quality interactions that provide a fertile starting point for chemical elaboration. This guide delves into the strategic application of a particularly valuable fragment, 1-(1H-indol-6-yl)ethanone, as a cornerstone for drug discovery campaigns.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its unique electronic properties, coupled with its ability to participate in a variety of intermolecular interactions, make it an ideal starting point for the design of novel therapeutics. The 6-acetyl substitution provides a key vector for chemical modification while maintaining the desirable physicochemical properties of a fragment. This guide will provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, screening, and optimization of this compound as a premier fragment for tackling challenging biological targets.

The Core Fragment: this compound

Rationale for Selection: A Privileged Scaffold with Strategic Handles

The selection of this compound as a high-value fragment is predicated on a confluence of favorable physicochemical and structural properties. The indole ring system is a common motif in biologically active molecules, recognized by a multitude of protein targets.[1] This inherent bio-relevance increases the probability of identifying meaningful interactions during a fragment screen.

The strategic placement of the acetyl group at the 6-position is a key design feature. This position on the indole ring is often less involved in the critical hydrogen bonding interactions mediated by the indole N-H, leaving the core recognition element of the fragment unencumbered. The acetyl group itself provides a crucial handle for synthetic elaboration, allowing for the exploration of the surrounding chemical space through a variety of chemical transformations.

Physicochemical Properties and Ligand Efficiency

To be an effective fragment, a molecule must adhere to the "Rule of Three," a set of empirical guidelines that define the ideal physicochemical space for fragments. This compound aligns well with these principles.

| Property | Value | "Rule of Three" Guideline | Reference |

| Molecular Weight | 159.18 g/mol | < 300 Da | [2] |

| cLogP | 2.37 | ≤ 3 | [2] |

| Hydrogen Bond Donors | 1 | ≤ 3 | [2] |

| Hydrogen Bond Acceptors | 1 | ≤ 3 | [2] |

| Rotatable Bonds | 1 | ≤ 3 | [2] |

Beyond these basic parameters, the concept of ligand efficiency (LE) is a critical metric in FBDD. LE normalizes the binding affinity of a compound for its size, providing a measure of the binding energy per heavy atom. It is calculated using the following formula:

LE = -RT * ln(Kd) / N

where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and N is the number of heavy (non-hydrogen) atoms. A high LE indicates that a fragment is making very efficient use of its atoms to achieve its binding affinity, a hallmark of a promising starting point for optimization.

Synthesis of the Core Fragment

The regioselective synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a common approach. The challenge in indole chemistry often lies in controlling the regioselectivity of electrophilic substitution, as the C3 position is typically the most reactive. To achieve acylation at the C6 position, strategies often involve the use of protecting groups on the indole nitrogen, which can direct acylation to the benzene ring of the indole.

Experimental Protocol: Regioselective Friedel-Crafts Acylation

This protocol is a representative synthesis adapted from established procedures for the regioselective acylation of indoles.

Step 1: N-Protection of Indole

-

To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

After stirring for a short period, introduce a protecting group reagent, such as benzenesulfonyl chloride, to form N-benzenesulfonylindole.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the N-protected indole by column chromatography.

Step 2: Friedel-Crafts Acylation at C6

-

Dissolve the N-protected indole in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane (DCM) or nitrobenzene.

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl3).

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent and purify by column chromatography to isolate the 6-acetyl-N-protected indole.

Step 3: Deprotection

-

Dissolve the 6-acetyl-N-protected indole in a suitable solvent mixture, such as THF and methanol.

-

Add a base, such as sodium hydroxide (NaOH), and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture, remove the organic solvents under reduced pressure, and extract the product with an organic solvent.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Fragment Screening and Hit Validation

The identification of fragments that bind to a biological target is the first critical step in an FBDD campaign. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required for their detection. A tiered approach, using an initial high-throughput screen followed by more rigorous validation assays, is a robust strategy to identify genuine hits and eliminate false positives.

Caption: A generalized workflow for fragment-based drug discovery.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

-

Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 2 µM) in a buffered solution.

-

Fragment Plate Preparation: Prepare a 96- or 384-well plate containing the fragment library, including this compound, typically at a concentration of 100-500 µM. Include appropriate controls (e.g., DMSO only, known binder).

-

Assay Setup: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Mixing: Dispense the protein-dye mixture into the fragment plate.

-

Data Collection: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C). Monitor the fluorescence intensity as a function of temperature.

-

Data Analysis: Determine the Tm for each well. A significant positive ΔTm (typically > 2 °C) compared to the DMSO control is considered a preliminary hit.

Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for studying weak fragment binding. These methods detect the binding of a ligand to a protein by observing changes in the NMR signals of the ligand itself.

-

Sample Preparation: Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer.

-

Fragment Addition: Add the hit fragment, such as this compound, to the protein solution at a concentration typically in the range of 100-500 µM.

-

NMR Data Acquisition:

-

1D 1H NMR: Acquire a standard 1D proton NMR spectrum of the fragment in the presence and absence of the protein.

-

STD NMR: Acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

-

Water-LOGSY: Acquire a Water-LOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Bound fragments will show opposite sign signals compared to unbound fragments.

-

-

Data Analysis: Analyze the spectra to confirm binding. The appearance of signals in the STD spectrum and a sign inversion in the Water-LOGSY spectrum are strong indicators of a genuine binding event.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit has been validated and its binding mode determined, typically by X-ray crystallography, the process of hit-to-lead optimization begins. The goal is to elaborate the fragment into a more potent and drug-like molecule by exploring the surrounding chemical space and making additional favorable interactions with the target protein. There are three main strategies for fragment evolution: growing, linking, and merging.

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing: A Case Study with 1-(1H-indol-1-yl)ethanone Derivatives

A compelling example of the fragment growing strategy involves the development of inhibitors for the CBP/EP300 bromodomains, which are implicated in castration-resistant prostate cancer.[3] Starting from a 1-(1H-indol-1-yl)ethanone fragment identified through virtual screening, researchers systematically explored the chemical space around the indole core.

By adding substituents at the 5-position of the indole ring and modifying the acetyl group, they were able to achieve a significant increase in potency. The most potent compound from this study exhibited an IC50 value of 37 nM, a dramatic improvement from the weak binding of the initial fragment.[3] A co-crystal structure of an inhibitor bound to the CBP bromodain provided a structural basis for this optimization, revealing key interactions that were exploited in the design of more potent analogues.

Potential Liabilities of the Indole Scaffold

While the indole scaffold is a valuable tool in drug discovery, it is not without its potential liabilities. A thorough understanding of these potential issues is crucial for successful drug development.

-

Metabolic Instability: The indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and poor pharmacokinetic properties.[4] Strategies to mitigate this include the introduction of blocking groups at metabolically labile positions.

-

Off-Target Effects: Due to the prevalence of the indole motif in biologically active molecules, indole-based compounds can sometimes exhibit promiscuous binding to multiple targets.[5] This can lead to unwanted side effects. For example, some indole-containing kinase inhibitors have been shown to have off-target activity against other kinases or non-kinase targets.[6]

-

hERG Liability: Inhibition of the hERG potassium channel is a major safety concern in drug discovery as it can lead to cardiac arrhythmias.[7] While not inherent to all indole-containing compounds, the lipophilic nature of some indole derivatives can contribute to hERG binding. Careful monitoring of hERG activity during lead optimization is essential.[8][9]

Conclusion: A Versatile Starting Point for Innovation

This compound represents a highly valuable and strategically designed fragment for initiating drug discovery campaigns. Its privileged indole core, combined with a synthetically tractable acetyl handle, provides an excellent starting point for the rational design of potent and selective inhibitors against a wide range of biological targets. The successful application of this fragment in the development of potent CBP/EP300 bromodomain inhibitors serves as a testament to its potential.[3] By employing a robust fragment screening cascade and a structure-guided hit-to-lead optimization strategy, researchers can leverage the unique properties of this compound to accelerate the discovery of novel therapeutics. As with any privileged scaffold, a keen awareness of potential liabilities such as metabolic instability and off-target effects is paramount for navigating the path from fragment hit to clinical candidate. With careful consideration and innovative medicinal chemistry, the this compound fragment can serve as a powerful tool in the arsenal of the modern drug hunter.

References

-

Baskaran, S., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available at: [Link]

-

Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Available at: [Link]

- Erlanson, D. A., et al. (2016). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.

-

Guedes, J. V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

- Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters.

-

Kumar, A., et al. (2020). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. Available at: [Link]

-

Munster, V. J., et al. (2019). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Available at: [Link]

- Peters, J. U., et al. (2012). Can we discover pharmacological promiscuity early in the drug discovery process? Drug Discovery Today.

-

Posa, A., et al. (2015). Indexing molecules for their hERG liability. PubMed. Available at: [Link]

-

RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Available at: [Link]

- Ruan, Y., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica.

-

Ruan, Y., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. NIH. Available at: [Link]

-

SeeSAR. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available at: [Link]

-

SGC. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. Available at: [Link]

-

SGC. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Ligand efficiency – Knowledge and References. Available at: [Link]

- Teyra, J., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.

-

Wang, C., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]

- Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Azaindole synthesis [organic-chemistry.org]

- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indexing molecules for their hERG liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico First-Pass Analysis of 1-(1H-indol-6-yl)ethanone: A Technical Guide to Property Prediction for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of lead compounds is paramount to de-risk development pipelines and conserve resources.[1] In silico computational methods provide a rapid, cost-effective, and increasingly accurate means to predict the multifaceted properties of a molecule before its synthesis.[2][3] This technical guide provides a comprehensive, in-depth workflow for the in silico characterization of 1-(1H-indol-6-yl)ethanone (CAS: 81223-73-6), a small molecule featuring the privileged indole scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a practical framework for predicting physicochemical properties, pharmacokinetic (ADMET) profiles, and potential biological targets. By synthesizing data from multiple predictive models and grounding claims in established scientific principles, this guide serves as a blueprint for the initial evaluation of novel chemical entities.

Introduction: The Rationale for In Silico Profiling

The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics and natural products. Its unique electronic and structural features allow it to participate in various biological interactions. The specific subject of this guide, this compound, represents a synthetically accessible starting point for chemical library development. While derivatives of related isomers have been explored as inhibitors of targets like CBP/EP300 and COX-2, the properties of this specific 6-substituted isomer are less characterized.[4][5]

Before committing to costly and time-consuming wet-lab synthesis and screening, a robust computational assessment is a critical first step.[2] This "first-pass" analysis aims to answer key questions that dictate the viability of a compound series:

-